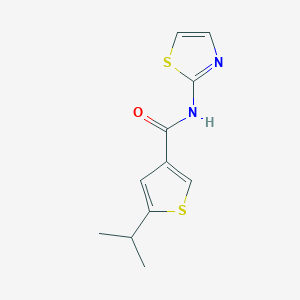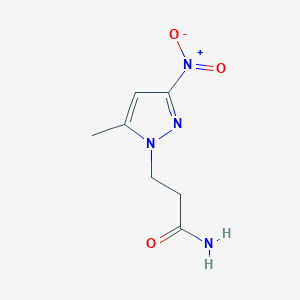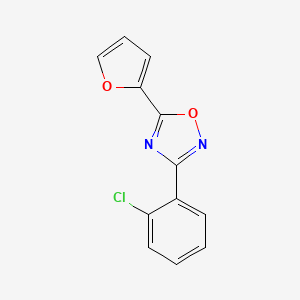![molecular formula C21H23ClN4O B4790948 N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea](/img/structure/B4790948.png)
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea
Vue d'ensemble
Description
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea, also known as CDU, is a chemical compound that has been widely studied for its potential applications in scientific research. CDU belongs to the class of pyrazole-based compounds and has been found to exhibit various biochemical and physiological effects.
Mécanisme D'action
The mechanism of action of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea is not fully understood. However, it has been suggested that N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea exerts its antitumor activity by inhibiting the activation of protein kinase B (Akt) and inducing apoptosis in cancer cells. N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has also been shown to inhibit the production of pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and tumor necrosis factor-α (TNF-α), through the suppression of nuclear factor-kappaB (NF-κB) signaling pathway.
Biochemical and Physiological Effects
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has been found to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing cell cycle arrest and apoptosis. N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has also been found to reduce the production of reactive oxygen species (ROS) and enhance the activity of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase (CAT). Moreover, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has been shown to reduce the levels of pro-inflammatory cytokines and increase the levels of anti-inflammatory cytokines, such as interleukin-10 (IL-10).
Avantages Et Limitations Des Expériences En Laboratoire
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has also been shown to exhibit low toxicity and high selectivity towards cancer cells. However, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has some limitations for lab experiments. It has poor solubility in water, which makes it difficult to dissolve in aqueous solutions. Moreover, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has a short half-life, which limits its effectiveness in vivo.
Orientations Futures
There are several future directions for the study of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea. One direction is to investigate the potential use of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea in combination with other drugs for the treatment of cancer. Another direction is to explore the mechanism of action of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea in more detail, particularly its interaction with Akt and NF-κB signaling pathways. Moreover, the development of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea analogs with improved solubility and pharmacokinetic properties may enhance its effectiveness in vivo. Finally, the potential applications of N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea in other fields, such as agriculture and environmental science, should be explored.
Applications De Recherche Scientifique
N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has been extensively studied for its potential applications in scientific research. It has been found to exhibit antitumor, anti-inflammatory, and antifungal activities. N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has also been shown to inhibit the growth of various cancer cell lines, including breast cancer, prostate cancer, and lung cancer. Moreover, N-[1-(2-chlorobenzyl)-3,5-dimethyl-1H-pyrazol-4-yl]-N'-(2,3-dimethylphenyl)urea has been found to enhance the effectiveness of chemotherapy drugs and reduce their side effects.
Propriétés
IUPAC Name |
1-[1-[(2-chlorophenyl)methyl]-3,5-dimethylpyrazol-4-yl]-3-(2,3-dimethylphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23ClN4O/c1-13-8-7-11-19(14(13)2)23-21(27)24-20-15(3)25-26(16(20)4)12-17-9-5-6-10-18(17)22/h5-11H,12H2,1-4H3,(H2,23,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REOLJMUYFFZYPR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)NC(=O)NC2=C(N(N=C2C)CC3=CC=CC=C3Cl)C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
382.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![2-[4-(1-naphthyl)-1-piperazinyl]-5-(4-propoxybenzylidene)-1,3-thiazol-4(5H)-one](/img/structure/B4790866.png)
![N-[2-(acetylamino)phenyl]-2-(2-bromo-4-tert-butylphenoxy)acetamide](/img/structure/B4790871.png)
![(3aR,7aS)-2-[1-(4-chlorobenzyl)-1H-1,2,4-triazol-3-yl]hexahydro-1H-isoindole-1,3(2H)-dione](/img/structure/B4790872.png)
methanone](/img/structure/B4790880.png)
![2-{[(4-methoxyphenyl)sulfonyl]oxy}-1H-isoindole-1,3(2H)-dione](/img/structure/B4790886.png)
![N-ethyl-2-{[3-(trifluoromethyl)phenoxy]acetyl}hydrazinecarbothioamide](/img/structure/B4790890.png)


![2-(4-chloro-3-methylphenoxy)-N-{5-[(4-nitrophenyl)sulfonyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B4790909.png)
![3-[3-(4-bromophenyl)-1H-pyrazol-4-yl]-2-cyano-N-1,3-thiazol-2-ylacrylamide](/img/structure/B4790919.png)
![methyl 3-[5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propanoate](/img/structure/B4790927.png)
![2-[(5-benzyl-4-ethyl-4H-1,2,4-triazol-3-yl)thio]-N-(3,5-dimethylphenyl)acetamide](/img/structure/B4790953.png)
![2-(2-{[1-(5-chloro-2-methylphenyl)-2,4,6-trioxotetrahydro-5(2H)-pyrimidinylidene]methyl}phenoxy)-N-phenylacetamide](/img/structure/B4790965.png)